molecular formula C13H14FN3OS B5580666 N-(4-fluoro-3-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

N-(4-fluoro-3-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B5580666
M. Wt: 279.34 g/mol
InChI Key: ORRSJSHSDRAXCB-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluoro-substituted phenyl ring, an imidazole ring, and a sulfanyl group

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Exploration as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazole Ring: Starting with the appropriate precursors, the imidazole ring can be synthesized through cyclization reactions.

    Introduction of the Fluoro-Substituted Phenyl Group: This step may involve electrophilic aromatic substitution reactions to introduce the fluoro and methyl groups onto the phenyl ring.

    Coupling Reactions: The final step often involves coupling the imidazole and phenyl components through a sulfanyl linkage, followed by acetamide formation.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the phenyl ring.

    Substitution: The fluoro group on the phenyl ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl ring.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring can play a crucial role in binding to metal ions or participating in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-[(1H-imidazol-2-yl)sulfanyl]acetamide
  • N-(3-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
  • N-(4-chloro-3-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Uniqueness

N-(4-fluoro-3-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the fluoro group can enhance its stability and bioavailability, while the imidazole ring can facilitate interactions with biological targets.

Properties

IUPAC Name

N-(4-fluoro-3-methylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3OS/c1-9-7-10(3-4-11(9)14)16-12(18)8-19-13-15-5-6-17(13)2/h3-7H,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRSJSHSDRAXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CSC2=NC=CN2C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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